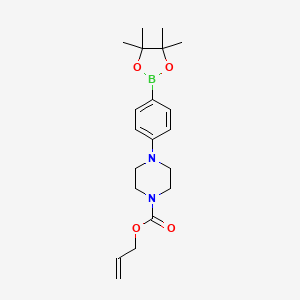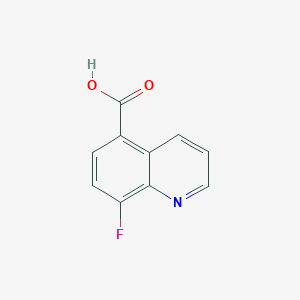
8-Fluoroquinoline-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The research on quinoline derivatives, including 8-Fluoroquinoline-5-carboxylic acid and its analogs, has shown significant promise in the field of medicinal chemistry due to their diverse biological activities. These compounds have been synthesized and evaluated for their potential as antimicrobial and anticancer agents, with some showing high efficacy against various strains of bacteria and cancer cell lines .
Synthesis Analysis
The synthesis of these quinoline derivatives often involves multi-step reactions starting from basic aromatic compounds such as tetrafluorobenzene or anilines. For instance, the synthesis of 1-cyclopropyl
Aplicaciones Científicas De Investigación
Antibacterial Applications
- Field : Medical Science
- Application Summary : Fluoroquinolones, including 8-Fluoroquinoline-5-carboxylic acid, are widely used as antibacterials . They exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics .
- Methods of Application : Fluoroquinolones inhibit bacterial DNA-gyrase, affecting bacteria reproduction . This allows them to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials .
- Results : The incorporation of fluorine atoms at C-6 and other positions of the benzene ring resulted in a remarkable improvement of antimicrobial properties .
Antitubercular Applications
- Field : Medical Science
- Application Summary : Arylated quinoline carboxylic acids (QCAs), including 8-Fluoroquinoline-5-carboxylic acid, have shown activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB) .
- Methods of Application : The study involved the synthesis, characterization, and in vitro screening of 48 QCAs .
- Results : Two QCA derivatives were found to be the best Mtb inhibitors. DNA gyrase inhibition was shown to be exhibited by both, with one illustrating better activity up to a 1 μM test concentration .
Synthesis of Other Compounds
- Field : Organic Chemistry
- Application Summary : 8-Fluoroquinoline-5-carboxylic acid can be used as a starting material in the synthesis of other organic compounds .
- Methods of Application : The specific methods of application would depend on the target compound. Generally, it involves various organic reactions such as condensation, substitution, or addition reactions .
Formation of Complexes with Metals
- Field : Inorganic Chemistry
- Application Summary : Fluoroquinolones, including 8-Fluoroquinoline-5-carboxylic acid, can form complexes with metals .
- Methods of Application : This involves mixing solutions of the fluoroquinolone and the metal ion, leading to the formation of a complex .
- Results : The formation of these complexes can have various applications, such as in catalysis or materials science .
Antimicrobial Applications
- Field : Medical Science
- Application Summary : Fluoroquinolones bearing the hydrazino group in position 5 appear to be effective antimicrobials towards a number of pathogenic microorganisms .
- Methods of Application : The specific methods of application would depend on the target microorganism. Generally, it involves the use of fluoroquinolones as part of a treatment regimen .
- Results : These fluoroquinolones have shown good solubility in water relative to other fluoroquinolones, and have demonstrated more activity against certain microorganisms .
Electrophilic Substitution
- Field : Organic Chemistry
- Application Summary : Quinolines, including 8-Fluoroquinoline-5-carboxylic acid, can undergo electrophilic substitution .
- Methods of Application : This involves the reaction of the quinoline with an electrophile, leading to the formation of a substituted product .
- Results : The substitution can occur at various positions on the quinoline ring, leading to a mixture of products .
Safety And Hazards
Propiedades
IUPAC Name |
8-fluoroquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKAHUABSFTSDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592557 |
Source


|
| Record name | 8-Fluoroquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoroquinoline-5-carboxylic acid | |
CAS RN |
204782-93-4 |
Source


|
| Record name | 8-Fluoroquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

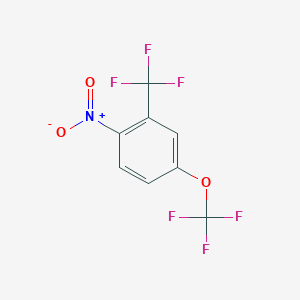
![1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1341849.png)
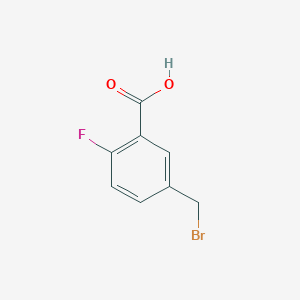
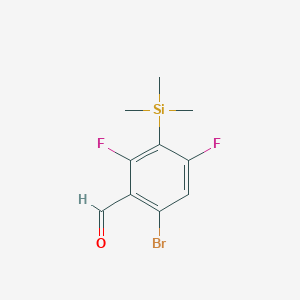

![tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1341871.png)
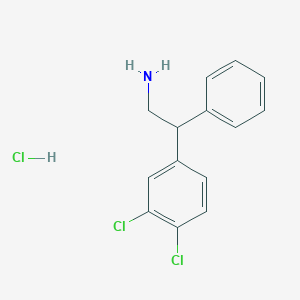
![1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine](/img/structure/B1341874.png)
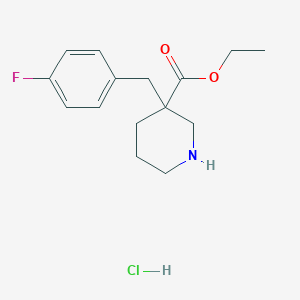
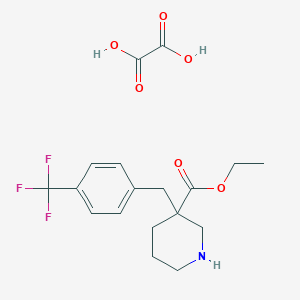

![[1-(1,5-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1341880.png)
![[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1341883.png)
